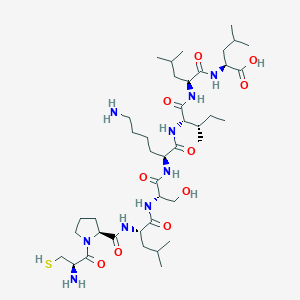

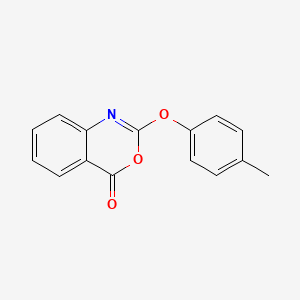

![molecular formula C19H16Cl2N2O B12584166 N-[2-(3,4-Dichlorophenyl)ethyl]-N'-naphthalen-1-ylurea CAS No. 648420-55-7](/img/structure/B12584166.png)

N-[2-(3,4-Dichlorophenyl)ethyl]-N'-naphthalen-1-ylurea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[2-(3,4-Dichlorphenyl)ethyl]-N’-naphthalen-1-ylharnstoff ist eine synthetische organische Verbindung, die in verschiedenen Bereichen der wissenschaftlichen Forschung Interesse geweckt hat. Diese Verbindung zeichnet sich durch das Vorhandensein einer Dichlorphenylgruppe und einer Naphthylgruppe aus, die durch eine Ethylharnstoffbindung verbunden sind. Seine einzigartige Struktur ermöglicht es ihm, an einer Vielzahl von chemischen Reaktionen teilzunehmen und macht es zu einem wertvollen Forschungsobjekt in Chemie, Biologie, Medizin und Industrie.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-[2-(3,4-Dichlorphenyl)ethyl]-N’-naphthalen-1-ylharnstoff beinhaltet typischerweise die Reaktion von 3,4-Dichlorphenethylamin mit Naphthylisocyanat. Die Reaktion wird unter wasserfreien Bedingungen in Gegenwart eines geeigneten Lösungsmittels wie Dichlormethan oder Tetrahydrofuran durchgeführt. Die Reaktionsmischung wird bei Raumtemperatur oder leicht erhöhten Temperaturen gerührt, um die Bildung des gewünschten Produkts zu erleichtern.

Industrielle Produktionsmethoden

Die industrielle Produktion von N-[2-(3,4-Dichlorphenyl)ethyl]-N’-naphthalen-1-ylharnstoff kann ähnliche Synthesewege, aber im größeren Maßstab umfassen. Der Prozess kann zusätzliche Schritte wie die Reinigung durch Umkristallisation oder Chromatographie umfassen, um die hohe Reinheit des Endprodukts zu gewährleisten. Der Einsatz von automatisierten Reaktoren und kontinuierlichen Fließsystemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern.

Analyse Chemischer Reaktionen

Arten von Reaktionen

N-[2-(3,4-Dichlorphenyl)ethyl]-N’-naphthalen-1-ylharnstoff unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung oxidierter Derivate führt.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden, was zur Bildung reduzierter Produkte führt.

Substitution: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen die Dichlorphenylgruppe unter geeigneten Bedingungen durch andere Nukleophile ersetzt werden kann.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in saurem oder neutralem Medium.

Reduktion: Lithiumaluminiumhydrid in trockenem Ether oder Natriumborhydrid in Methanol.

Substitution: Nukleophile wie Amine oder Thiole in Gegenwart einer Base wie Natriumhydroxid.

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann die Oxidation zu Carbonsäuren oder Ketonen führen, während die Reduktion zu Aminen oder Alkoholen führen kann. Substitutionsreaktionen können zur Bildung verschiedener substituierter Derivate führen.

Wissenschaftliche Forschungsanwendungen

N-[2-(3,4-Dichlorphenyl)ethyl]-N’-naphthalen-1-ylharnstoff hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.

Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich ihrer Wechselwirkungen mit Enzymen und Rezeptoren.

Medizin: Es laufen Forschungsarbeiten, um seine potenziellen therapeutischen Anwendungen zu untersuchen, wie z. B. seine Verwendung als Medikamentenkandidat zur Behandlung bestimmter Krankheiten.

Industrie: Es wird bei der Entwicklung neuer Materialien und als Zwischenprodukt bei der Produktion von Pharmazeutika und Agrochemikalien eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von N-[2-(3,4-Dichlorphenyl)ethyl]-N’-naphthalen-1-ylharnstoff beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Verbindung kann an diese Zielstrukturen binden, ihre Aktivität modulieren und zu verschiedenen biologischen Effekten führen. Die genauen Pfade und molekularen Wechselwirkungen hängen von dem jeweiligen Kontext und der untersuchten Anwendung ab.

Wissenschaftliche Forschungsanwendungen

N-[2-(3,4-Dichlorophenyl)ethyl]-N’-naphthalen-1-ylurea has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a drug candidate for treating certain diseases.

Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of N-[2-(3,4-Dichlorophenyl)ethyl]-N’-naphthalen-1-ylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific context and application being studied.

Vergleich Mit ähnlichen Verbindungen

N-[2-(3,4-Dichlorphenyl)ethyl]-N’-naphthalen-1-ylharnstoff kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:

N-[2-(3,4-Dichlorphenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamin: Diese Verbindung hat eine ähnliche Dichlorphenylgruppe, unterscheidet sich aber durch das Vorhandensein einer Pyrrolidinylgruppe anstelle einer Naphthylgruppe.

N-[2-(3,4-Dichlorphenyl)ethyl]-4-n-butylpiperazin: Diese Verbindung weist einen Piperazinring auf, der unterschiedliche Bindungsaffinitäten und biologische Aktivitäten bietet.

Die Einzigartigkeit von N-[2-(3,4-Dichlorphenyl)ethyl]-N’-naphthalen-1-ylharnstoff liegt in seinen spezifischen strukturellen Merkmalen, die im Vergleich zu seinen Analoga eine unterschiedliche chemische Reaktivität und biologische Eigenschaften verleihen .

Eigenschaften

CAS-Nummer |

648420-55-7 |

|---|---|

Molekularformel |

C19H16Cl2N2O |

Molekulargewicht |

359.2 g/mol |

IUPAC-Name |

1-[2-(3,4-dichlorophenyl)ethyl]-3-naphthalen-1-ylurea |

InChI |

InChI=1S/C19H16Cl2N2O/c20-16-9-8-13(12-17(16)21)10-11-22-19(24)23-18-7-3-5-14-4-1-2-6-15(14)18/h1-9,12H,10-11H2,(H2,22,23,24) |

InChI-Schlüssel |

OJENVPZLXSTWDH-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)NCCC3=CC(=C(C=C3)Cl)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

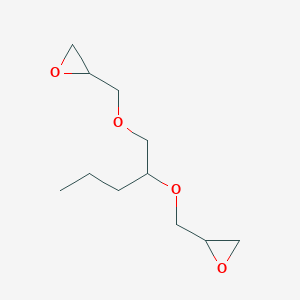

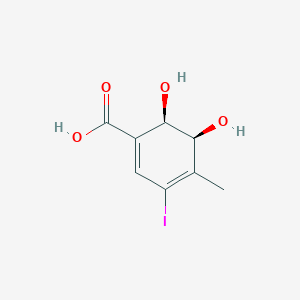

propanedinitrile](/img/structure/B12584108.png)

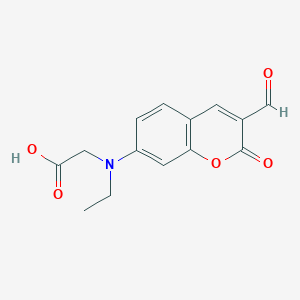

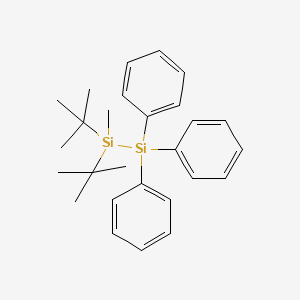

![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B12584118.png)

![Phosphonic acid, [[3-(6-chloro-9H-purin-9-yl)-4-hydroxybutoxy]methyl]-](/img/structure/B12584126.png)

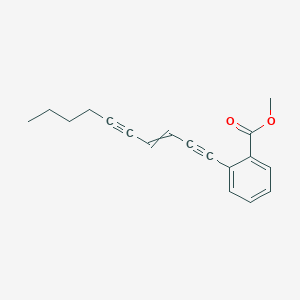

![Dimethyl[(2R)-pent-3-en-2-yl]phenylsilane](/img/structure/B12584131.png)

![Benzamide, 2-chloro-N-[4-(2-naphthalenyloxy)phenyl]-5-nitro-](/img/structure/B12584156.png)

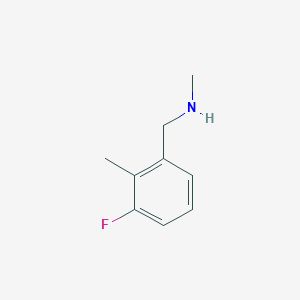

![(2S)-2-[[3-(Trifluoromethyl)phenyl]methyl]piperazine](/img/structure/B12584182.png)